molecular formula C16H23FN2O3S B2709269 1-(4-Fluoro-3-methylbenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2310101-84-7

1-(4-Fluoro-3-methylbenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2709269
CAS No.: 2310101-84-7
M. Wt: 342.43
InChI Key: LGVFRDZTZQJDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluoro-3-methylbenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C16H23FN2O3S and its molecular weight is 342.43. The purity is usually 95%.
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Biological Activity

1-(4-Fluoro-3-methylbenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a compound with significant potential in medicinal chemistry. Its unique structure, featuring a sulfonyl group and a diazepane ring, suggests diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H18FN2O3SC_{15}H_{18}FN_2O_3S with a molecular weight of approximately 322.38 g/mol. The compound features a sulfonamide moiety that is known for its role in various biological activities.

Biological Activity Overview

The compound exhibits various biological activities, particularly in the realm of cancer research and antimicrobial properties. Below are key findings from recent studies:

Anticancer Activity

Recent studies have indicated that compounds similar to this compound can inhibit MDM2, a negative regulator of the p53 tumor suppressor pathway. This inhibition leads to the activation of p53, promoting apoptosis in tumor cells. The compound's structural analogs demonstrated significant antiproliferative effects against various cancer cell lines.

Compound Target Effect Reference
Analog AMDM2Inhibition
Analog Bp53Activation

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by this class of compounds. Studies have shown that certain derivatives possess potent antibacterial effects against gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Microorganism Activity MIC (µg/mL) Reference
Staphylococcus aureusInhibition32
Escherichia coliInhibition64

The biological activity of this compound can be attributed to several mechanisms:

  • MDM2 Inhibition : By blocking MDM2, the compound promotes the stabilization and activation of p53, leading to increased apoptosis in cancer cells.
  • Antibacterial Mechanism : The sulfonamide group may mimic para-amino benzoic acid (PABA), inhibiting folate synthesis in bacteria.

Case Studies

A notable study evaluated the anticancer potential of a related sulfonamide compound in vitro against various human cancer cell lines. The results indicated that the compound significantly reduced cell viability (IC50 values ranging from 10 to 30 µM) across different types of cancers, including breast and colon cancer.

Study Summary

  • Objective : To assess the efficacy of sulfonamide derivatives on cancer cell lines.
  • Methodology : MTT assay was used to determine cell viability.
  • Results : Significant reduction in viability was observed at concentrations as low as 10 µM.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-13-11-15(3-4-16(13)17)23(20,21)19-7-2-6-18(8-9-19)14-5-10-22-12-14/h3-4,11,14H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVFRDZTZQJDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.